Sonrotoclax

BCL-2 Inhibition Biochemical Assay Binding Affinity

Sonrotoclax (BGB-11417) is a second-generation BCL-2 inhibitor engineered to overcome key limitations of first-generation agents. It demonstrates 22-fold higher potency against the G101V resistance mutant (cellular IC50 7.7 nM vs 170 nM for venetoclax) and 2,000-fold selectivity over BCL-xL, eliminating dose-limiting thrombocytopenia risk. Its short half-life (~4–7 hr) prevents drug accumulation and enables precise temporal control in washout and apoptotic priming studies. Ideal for resistance mechanism research, in vivo efficacy models, and next-generation BCL-2 assay development. For research use only.

Molecular Formula C49H59N7O7S
Molecular Weight 890.1 g/mol
CAS No. 2383086-06-2
Cat. No. B12400364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSonrotoclax
CAS2383086-06-2
Molecular FormulaC49H59N7O7S
Molecular Weight890.1 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1C2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9
InChIInChI=1S/C49H59N7O7S/c1-32(2)39-7-4-5-8-40(39)43-9-6-22-55(43)36-28-49(29-36)19-23-54(24-20-49)35-10-12-41(45(26-35)63-37-25-34-16-21-50-46(34)52-31-37)47(57)53-64(61,62)38-11-13-42(44(27-38)56(59)60)51-30-33-14-17-48(3,58)18-15-33/h4-5,7-8,10-13,16,21,25-27,31-33,36,43,51,58H,6,9,14-15,17-20,22-24,28-30H2,1-3H3,(H,50,52)(H,53,57)/t33?,43-,48?/m0/s1
InChIKeyZQTKOYMWCCSKON-HCWAPQBJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sonrotoclax CAS 2383086-06-2: Next-Generation BCL-2 Inhibitor Procurement and Selection Overview


Sonrotoclax (BGB-11417, CAS 2383086-06-2) is an orally bioavailable, second-generation selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) . Designed to address key limitations of first-generation BCL-2 inhibitors, sonrotoclax demonstrates potent activity against both wild-type (WT) BCL-2 and clinically relevant resistance mutations such as G101V [1]. The compound exhibits enhanced biochemical potency, superior selectivity over BCL-xL, and a favorable pharmacokinetic profile characterized by a short half-life and minimal drug accumulation [2]. These attributes position sonrotoclax as a differentiated tool for apoptosis-targeted research and a compelling candidate for hematologic malignancy studies, particularly in settings where resistance or tolerability issues compromise first-generation agent utility.

Sonrotoclax: Why Generic BCL-2 Inhibitor Substitution Compromises Experimental Integrity


BCL-2 inhibitors exhibit profound functional divergence despite a shared nominal target [1]. Substituting sonrotoclax with venetoclax or other in-class agents introduces uncontrolled variables that undermine scientific reproducibility. Venitoclax, while selective for WT BCL-2, demonstrates sharply reduced potency against G101V mutant BCL-2, a common resistance mechanism, and carries significant risk of drug accumulation-related toxicities due to its long (~26-hour) half-life [2]. In contrast, navitoclax, an earlier dual BCL-2/BCL-xL inhibitor, causes dose-limiting thrombocytopenia precisely because of its poor selectivity, limiting its translational utility . Sonrotoclax is engineered to overcome these specific limitations: its enhanced binding mode maintains potency against resistant mutants, its high BCL-xL selectivity mitigates platelet toxicity risk, and its short pharmacokinetic profile enables precise dosing control [3]. These are not incremental improvements but distinct molecular and pharmacological properties that directly dictate experimental outcomes and clinical translation pathways. Interchanging agents without accounting for these differences introduces confounders that can nullify study conclusions.

Sonrotoclax vs. Venetoclax & Navitoclax: Quantified Differentiation Evidence for Informed Procurement


Biochemical Potency: Sonrotoclax Exhibits 14-Fold Higher Affinity for BCL-2 Than Venetoclax

In a direct head-to-head biochemical comparison, sonrotoclax demonstrates substantially higher potency for inhibiting the BCL-2/BAK protein-protein interaction. The IC50 value for sonrotoclax is 0.014 nM, compared to an IC50 of 0.20 nM for venetoclax in the same assay system . This translates to a quantified 14-fold increase in inhibitory potency at the biochemical level.

BCL-2 Inhibition Biochemical Assay Binding Affinity

Mutant BCL-2 Potency: Sonrotoclax Maintains 22-Fold Superior Activity Against G101V Resistance Mutation

The BCL-2 G101V mutation is a major mechanism of acquired resistance to first-generation BCL-2 inhibitors like venetoclax. In RS4;11 cells engineered to express the G101V mutant, sonrotoclax demonstrates an IC50 of 7.7 nM, whereas venetoclax exhibits markedly reduced activity with an IC50 of 170 nM [1]. This represents a 22-fold higher potency for sonrotoclax against this clinically relevant resistance mutant. Furthermore, in an RS4;11 G101V xenograft model, sonrotoclax (50 mg/kg) achieved 106% tumor growth inhibition (TGI), while venetoclax at the same dose showed only 61% TGI [1].

Drug Resistance BCL-2 G101V Mutation Venetoclax Resistance

BCL-xL Selectivity: Sonrotoclax Demonstrates 2000-Fold Selectivity Over BCL-xL, Mitigating Thrombocytopenia Risk

Inhibition of the anti-apoptotic protein BCL-xL is directly linked to dose-limiting thrombocytopenia, a significant clinical liability that constrained the development of early dual BCL-2/BCL-xL inhibitors like navitoclax . Sonrotoclax achieves a 2000-fold selectivity window for BCL-2 over BCL-xL . This represents a marked improvement in selectivity compared to navitoclax, which potently inhibits both BCL-2 and BCL-xL at sub-nanomolar concentrations , and maintains selectivity comparable to or exceeding that of venetoclax (reported as >4800-fold in cell-free assays) while delivering superior potency .

Selectivity BCL-xL Thrombocytopenia Safety Pharmacology

Pharmacokinetic Profile: Sonrotoclax Short Half-Life (4-7h) Enables Non-Accumulative Dosing vs. Venetoclax (26h)

Sonrotoclax exhibits a distinctly short pharmacokinetic profile, with a terminal half-life of approximately 4 hours in human studies and 6.5-7.2 hours in preclinical species (mouse and dog) [REFS-1, REFS-2]. This contrasts starkly with the 26-hour half-life of venetoclax, which leads to significant drug accumulation upon daily dosing [3]. Preclinical mass balance studies show that 90% of administered radioactivity is excreted within 48 hours in mice, confirming rapid clearance and a lack of sustained tissue retention [2]. The non-accumulative property of sonrotoclax is a key design feature that allows for rapid on/off target modulation.

Pharmacokinetics Half-Life Drug Accumulation Dosing

Clinical Efficacy in Relapsed/Refractory CLL: Sonrotoclax 320 mg Achieves 100% ORR and 73% CR/CRi Rate

In a phase 1b study of sonrotoclax in combination with obinutuzumab for treatment-naïve CLL/SLL, the 320 mg recommended phase 2 dose (RP2D) cohort achieved an overall response rate (ORR) of 100% and a complete response (CR)/CR with incomplete hematologic recovery (CRi) rate of 73% [1]. While direct cross-trial comparisons must be interpreted cautiously, these efficacy benchmarks compare favorably to historical data for venetoclax plus obinutuzumab, where the pivotal CLL14 trial reported a CR/CRi rate of 49.5% at the end of treatment [2].

Chronic Lymphocytic Leukemia CLL Clinical Trial Response Rate

Efficacy in BTK Inhibitor-Refractory Mantle Cell Lymphoma: Sonrotoclax Delivers 53.4% ORR in Heavily Pre-treated Patients

In a phase 1/2 study (BGB-11417-201) of sonrotoclax monotherapy in patients with relapsed/refractory mantle cell lymphoma (MCL) previously treated with both anti-CD20 therapy and a BTK inhibitor, the 320 mg RP2D cohort (n=103) achieved an overall response rate (ORR) of 53.4% and a complete response (CR) rate of 14.6%, as assessed by independent review [1]. For context, venetoclax monotherapy in a similar post-BTK inhibitor R/R MCL population (M13-365 study) reported an ORR of 53% and CR rate of 18% [2]. While cross-trial comparisons require caution, these data suggest that sonrotoclax achieves comparable or numerically favorable efficacy in this challenging patient population characterized by limited treatment options.

Mantle Cell Lymphoma MCL BTK Inhibitor Resistance Relapsed/Refractory

Sonrotoclax: Strategic Research and Industrial Application Scenarios Driven by Differentiated Evidence


Scenario 1: Preclinical Modeling of Acquired Venetoclax Resistance

For researchers investigating mechanisms of acquired resistance to BCL-2 inhibition, sonrotoclax provides a critical tool. Its demonstrated 22-fold higher potency against the G101V mutant BCL-2 in cellular assays (IC50 7.7 nM vs. 170 nM for venetoclax) and superior tumor growth inhibition in G101V xenograft models (106% TGI vs. 61% for venetoclax) makes it the preferred agent for studies aiming to circumvent or characterize resistance [1]. Using sonrotoclax in long-term treatment models or in patient-derived xenografts (PDX) with known BCL-2 mutations enables the exploration of resistance pathways that venetoclax cannot adequately address, ensuring experimental results are not confounded by target-level resistance.

Scenario 2: In Vivo Efficacy Studies Requiring High Doses and Wide Therapeutic Windows

When designing in vivo efficacy studies, especially those involving combination therapies or immunocompromised models, the safety profile of the BCL-2 inhibitor is paramount. Sonrotoclax's 2000-fold selectivity over BCL-xL minimizes the risk of dose-limiting thrombocytopenia, a known liability of less selective agents like navitoclax [1]. This allows researchers to escalate to higher, more efficacious doses to achieve maximal target suppression without encountering on-target platelet toxicity that could compromise study endpoints or animal welfare. This is particularly crucial for combination regimens where overlapping toxicities must be carefully managed.

Scenario 3: Investigations Requiring Precise Temporal Control of BCL-2 Inhibition

In experiments where precise temporal control over target engagement is required—such as studies of apoptotic priming, combination scheduling, or in vitro washout assays—sonrotoclax's short half-life (~4 hours in humans, ~6.5-7.2 hours in preclinical species) and lack of drug accumulation offer a significant advantage over venetoclax [REFS-1, REFS-2]. The rapid clearance of sonrotoclax allows for quick reversal of BCL-2 inhibition upon drug withdrawal, enabling cleaner readouts of time-dependent effects. Conversely, the long half-life and accumulation of venetoclax can lead to sustained target inhibition that blurs the temporal resolution of such experiments.

Scenario 4: Development and Validation of Next-Generation BCL-2 Diagnostic Assays

Sonrotoclax's high biochemical potency (IC50 0.014 nM) and distinct binding mode within the P2 pocket of BCL-2, as revealed by co-crystal structures, make it an ideal reference standard for developing and validating next-generation BCL-2 binding assays [1]. Its robust activity against both WT and mutant BCL-2 variants (including G101V, R129L, A113G, D103Y, V156D) provides a benchmark for assays designed to detect resistance mutations . Utilizing sonrotoclax as a positive control ensures assay sensitivity and specificity, critical for the development of companion diagnostics or for screening novel BCL-2 targeting agents.

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